2-Amino-3-ethoxypyrazine
Overview
Description
2-Amino-3-ethoxypyrazine is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The IUPAC name for this compound is 3-ethoxy-2-pyrazinamine .
Molecular Structure Analysis
The InChI code for 2-Amino-3-ethoxypyrazine is1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8)
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
2-Amino-3-ethoxypyrazine is a solid at room temperature . It has a density of 1.172g/cm3 and a boiling point of 254.1ºC at 760 mmHg .Scientific Research Applications
Pharmacology
2-Amino-3-ethoxypyrazine: has potential applications in pharmacology due to its structural properties. It can be used as a building block in the synthesis of various pharmacologically active molecules. Its derivatives may exhibit properties such as enzyme inhibition, receptor antagonism, or agonism, which can be harnessed for therapeutic purposes .
Agriculture
In agriculture, 2-Amino-3-ethoxypyrazine could be explored for the development of novel agrochemicals. Its structure could serve as a scaffold for designing compounds with herbicidal or insecticidal activities, potentially contributing to pest control and crop protection strategies .
Food Industry
The food industry might utilize 2-Amino-3-ethoxypyrazine in flavor enhancement, particularly in products that require a roasted or nutty flavor profile. It could be involved in the Maillard reaction, which is responsible for the development of complex flavors during food processing .
Environmental Science
In environmental science, 2-Amino-3-ethoxypyrazine could be used as an analytical reagent for the detection of certain environmental pollutants. Its reactivity with specific contaminants could lead to colorimetric changes, facilitating easy monitoring of environmental samples .
Chemical Synthesis
This compound can play a role in chemical synthesis as a precursor or intermediate. Its incorporation into larger molecules could be crucial in synthesizing complex organic compounds, including polymers, dyes, and pharmaceuticals .
Material Science
2-Amino-3-ethoxypyrazine: may find applications in material science, particularly in the synthesis of novel materials with specific electronic or photonic properties. Its nitrogen-rich heterocyclic structure could be beneficial in creating advanced materials for electronic applications .
Analytical Chemistry
Analytical chemists could employ 2-Amino-3-ethoxypyrazine in the development of new assays and diagnostic tools. Its ability to react with various analytes could be used to design sensitive and selective detection methods .
Biochemistry
In biochemistry, 2-Amino-3-ethoxypyrazine could be used to study enzyme-substrate interactions, particularly those involving pyrazine derivatives. It could also serve as a model compound for understanding the biochemical pathways of similar heterocyclic amines .
Safety And Hazards
properties
IUPAC Name |
3-ethoxypyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULCYKWRRGZJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540156 | |
Record name | 3-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-ethoxypyrazine | |
CAS RN |
89464-86-8 | |
Record name | 3-Ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.